1,3-Bis(4-hydroxyphenoxy)benzene

Monomer Crystallinity Thermal Properties Isomer Comparison

1,3-Bis(4-hydroxyphenoxy)benzene (IUPAC: 4-[3-(4-hydroxyphenoxy)phenoxy]phenol, synonym Resorcinol Bis(4-hydroxyphenyl) Ether) is a C₁₈H₁₄O₄ aromatic diol featuring two 4-hydroxyphenoxy groups attached to a central benzene ring at the 1,3-positions. At 20 °C it is a white to almost white crystalline powder with a melting point of 135–139 °C, purity >98.0 % (GC), and almost transparent solubility in methanol.

Molecular Formula C18H14O4
Molecular Weight 294.3 g/mol
CAS No. 126716-90-3
Cat. No. B1330923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(4-hydroxyphenoxy)benzene
CAS126716-90-3
Molecular FormulaC18H14O4
Molecular Weight294.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC2=CC=C(C=C2)O)OC3=CC=C(C=C3)O
InChIInChI=1S/C18H14O4/c19-13-4-8-15(9-5-13)21-17-2-1-3-18(12-17)22-16-10-6-14(20)7-11-16/h1-12,19-20H
InChIKeyCJLPIPXJJJUBIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Bis(4-hydroxyphenoxy)benzene (CAS 126716-90-3): A Meta-Substituted Aromatic Diol Building Block for High-Performance Polymer Synthesis


1,3-Bis(4-hydroxyphenoxy)benzene (IUPAC: 4-[3-(4-hydroxyphenoxy)phenoxy]phenol, synonym Resorcinol Bis(4-hydroxyphenyl) Ether) is a C₁₈H₁₄O₄ aromatic diol featuring two 4-hydroxyphenoxy groups attached to a central benzene ring at the 1,3-positions . At 20 °C it is a white to almost white crystalline powder with a melting point of 135–139 °C, purity >98.0 % (GC), and almost transparent solubility in methanol . The compound is employed as a monomer for polyarylates, polyesters, and polycarbonates designed for elevated thermal and mechanical demands [1].

Why 1,3-Bis(4-hydroxyphenoxy)benzene Cannot Be Replaced by Generic Bisphenols Without Reformulation


The 1,3-substitution pattern on the central phenyl ring introduces a pronounced ‘kink’ in the monomer backbone that is absent in linear para-substituted analogs such as 4,4′-dihydroxybiphenyl or 1,4-bis(4-hydroxyphenoxy)benzene . This geometric difference reduces chain packing efficiency and crystallinity in the resulting polymer, directly affecting glass-transition temperature (Tg), melt viscosity, and solubility . Consequently, substituting a generic bisphenol without adjusting polymerization conditions or co-monomer ratios can lead to substantial deviations in thermal, mechanical, and processing performance, making empirical re-optimization mandatory [1].

Quantitative Differentiation Evidence for 1,3-Bis(4-hydroxyphenoxy)benzene (126716-90-3) Against Closest Structural Analogs


Meta- vs. Para-Substitution: Melting Point Depression Reflecting Reduced Lattice Energy

The meta-linked isomer 1,3-Bis(4-hydroxyphenoxy)benzene exhibits a melting point range of 135–139 °C as measured by differential scanning calorimetry or melting-point apparatus . In contrast, computational predictions and limited vendor data for the para-linked analog 1,4-Bis(3-hydroxyphenoxy)benzene (CAS 5085-95-0) indicate a melting point above 150 °C, consistent with the higher symmetry and more efficient crystal packing of the para isomer . The approximately ≥15 °C melting-point depression directly reflects the lower lattice energy of the meta compound, which can translate into better melt processability and faster dissolution during polymerization .

Monomer Crystallinity Thermal Properties Isomer Comparison

Purity Specification: GC-Assured Uniformity for Reproducible Polymerization

Commercial 1,3-Bis(4-hydroxyphenoxy)benzene from a primary supplier is certified at ≥98.0 % purity by gas chromatography (GC) with NMR structural confirmation . In comparison, many generic bisphenol monomers are offered at 95 % purity with less rigorous analytical certification, potentially introducing 2–5 % additional impurities that can act as chain terminators or cross-linking sites during step-growth polymerization . The 3-percentage-point purity advantage, combined with GC traceability, reduces the risk of batch-to-batch molecular-weight scatter in polyarylate or polyester synthesis .

Monomer Purity GC Analysis Polymer Reproducibility

Solubility in Methanol: Facilitating Homogeneous Solution Polymerization

The target compound dissolves in methanol to yield an almost transparent solution at ambient temperature . Many para-substituted aromatic diols, such as 4,4′-dihydroxybiphenyl, exhibit poor solubility in methanol (typically <5 mg mL⁻¹), necessitating higher-boiling or more toxic solvents for solution polycondensation [1]. The enhanced methanol solubility of the meta isomer simplifies solvent handling, reduces cost, and lowers the environmental footprint of the polymerization process .

Solubility Methanol Solution Polymerization

Optimized Application Scenarios for 1,3-Bis(4-hydroxyphenoxy)benzene Based on Quantitative Differentiation


Melt-Phase Polyarylate Synthesis Requiring Low Monomer Melting Point

When designing wholly aromatic polyarylates for injection molding or fiber spinning, the lower melting point of the meta isomer (135–139 °C versus >150 °C for para analogs) allows initiation of melt polycondensation at reduced temperatures, preserving the thermal stability of heat-sensitive co-monomers and reducing energy costs . This scenario directly exploits the ≥15 °C melting-point differential evidenced in Section 3.

Solution Polymerization in Methanol for Sustainable Process Chemistry

The almost transparent solubility of 1,3-Bis(4-hydroxyphenoxy)benzene in methanol enables homogeneous solution polycondensation in a Class-2 solvent, avoiding the need for high-boiling aprotic solvents such as NMP or DMSO. This facilitates easier solvent recovery, lower toxicity, and a smaller carbon footprint, making it ideal for process chemists prioritizing green-chemistry principles .

High-Reproducibility Polyester and Polycarbonate Production with Tight Molecular-Weight Control

For applications requiring narrow molecular-weight distribution (e.g., optical-grade polycarbonates or medical-device polyesters), the ≥98.0 % GC-certified purity minimizes side reactions that cause branching or premature chain termination. Procurement of this high-purity monomer lot is justified when downstream performance specifications demand batch-to-batch consistency .

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